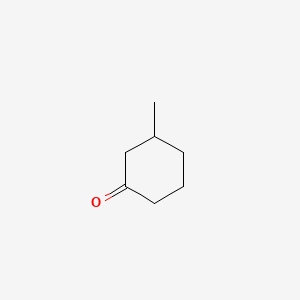
6,7-dimethyl-2-sulfanyl-8H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6,7-dimethyl-2-sulfanyl-8H-pteridin-4-one” is known as SCH772984. It is a highly selective and ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly those with mutations in the RAS or BRAF genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH772984 involves multiple steps, starting with the preparation of the core indole structure. The process typically includes:
Formation of the Indole Core: This step involves the cyclization of a suitable precursor to form the indole ring.
Functionalization of the Indole Ring: Various functional groups are introduced to the indole ring to achieve the desired chemical properties.
Final Coupling Reactions: The final step involves coupling the functionalized indole with other chemical moieties to complete the synthesis of SCH772984.
Industrial Production Methods
Industrial production of SCH772984 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
SCH772984 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various derivatives of SCH772984 with modified functional groups, which can be used for further research and development.
Scientific Research Applications
SCH772984 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ERK1/2 and its effects on various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of ERK1/2 in cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with RAS or BRAF mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the ERK signaling pathway.
Mechanism of Action
SCH772984 exerts its effects by selectively inhibiting the activity of ERK1/2. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
U0126: Another inhibitor of ERK1/2, but with a different mechanism of action.
PD98059: A selective inhibitor of mitogen-activated protein kinase kinase (MEK), which is upstream of ERK1/2.
Trametinib: A MEK inhibitor used in the treatment of melanoma with BRAF mutations.
Uniqueness
SCH772984 is unique in its high selectivity and potency for ERK1/2, making it a valuable tool for studying the ERK signaling pathway and its role in cancer. Its ability to inhibit both wild-type and mutant forms of ERK1/2 sets it apart from other inhibitors, providing a broader range of applications in cancer research and therapy.
Properties
IUPAC Name |
6,7-dimethyl-2-sulfanyl-8H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVXDGAZOSEMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=NC(=NC2=O)S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2C(=NC(=NC2=O)S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE](/img/structure/B7771049.png)









![(1S,4R)-Bicyclo[2.2.1]heptan-2-one](/img/structure/B7771117.png)
